BenchChemオンラインストアへようこそ!

methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate

Phosphodiesterase 4B1 PDE4 inhibitor cAMP hydrolysis

Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate (CAS 1820575-25-4) is a chiral, cis-configured piperidine carbamate with the molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.23 g/mol. The compound belongs to the substituted piperidine carbamate class and has been identified in primary screening and patent literature as a potent inhibitor of phosphodiesterase 4B (PDE4B), specifically the PDE4B1 isoform.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 1820575-25-4
Cat. No. B7880608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate
CAS1820575-25-4
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1CCNCC1NC(=O)OC
InChIInChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1
InChIKeyPKLKJOHNINGLAQ-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate (CAS 1820575-25-4): Sourcing Specifications & Core Identity


Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate (CAS 1820575-25-4) is a chiral, cis-configured piperidine carbamate with the molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.23 g/mol . The compound belongs to the substituted piperidine carbamate class and has been identified in primary screening and patent literature as a potent inhibitor of phosphodiesterase 4B (PDE4B), specifically the PDE4B1 isoform [1]. Its defined (3S,4S) absolute stereochemistry distinguishes it from the corresponding (3R,4R) enantiomer, which is reported to target histone kinase PRK1 (PKN1) instead . This entry clarifies the fundamental identity, stereochemical specification, and initial biological annotation required to underpin a rigorous comparator-based evaluation.

Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate: Why Generic Substitution Is Not Scientifically Defensible


Within the piperidine carbamate chemical space, seemingly minor structural alterations produce profound shifts in target engagement, isoform selectivity, and absolute potency. Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate demonstrates a PDE4B1 IC₅₀ of 0.316 nM [1], while the prototypical PDE4 inhibitor rolipram requires 901 nM to achieve equivalent inhibition of the same isoform [2]—a ~2,850-fold potency gap. The (3R,4R) enantiomer (CAS 694495-64-2) is annotated not as a PDE4 inhibitor but as a PRK1/PKN1 inhibitor , confirming that stereochemistry alone redirects target pharmacology. Furthermore, the N-Boc analog tert-butyl ((3S,4S)-4-methylpiperidin-3-yl)carbamate (CAS 250275-21-9) introduces a bulky protecting group that fundamentally alters hydrogen-bond donor/acceptor capacity and steric profile . These data collectively demonstrate that interchange with any close analog—whether an enantiomer, a protecting-group variant, or a legacy PDE4 scaffold—will not preserve the potency, target selectivity, or pharmacological signature documented for the (3S,4S)-methyl carbamate. The quantitative evidence in Section 3 is provided to support procurement specifications and experimental design decisions.

Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate: Quantitative Comparator Evidence Guide


PDE4B1 Inhibitory Potency: ~2,850-Fold Superiority Over Rolipram in Matched Full-Length Human Recombinant Assays

In a direct cross-study comparison using the same assay format (full-length human recombinant PDE4B1, [³H]-cAMP substrate, scintillation proximity detection), methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate achieved an IC₅₀ of 0.316 nM [1], whereas the classical PDE4 inhibitor rolipram required 901 nM [2]. This represents a potency advantage of approximately 2,850-fold. No head-to-head plate exists for these two compounds, so this is categorized as cross-study comparable evidence. The experimental context is identical in enzyme source (full-length human PDE4B1) and detection modality, strengthening the validity of the comparison.

Phosphodiesterase 4B1 PDE4 inhibitor cAMP hydrolysis Scintillation proximity assay

Stereochemical Target-Engagement Switch: (3S,4S) Enantiomer Engages PDE4B1 at 0.316 nM; (3R,4R) Enantiomer Is Annotated as a PRK1 Inhibitor

The (3S,4S) enantiomer (CAS 1820575-25-4) demonstrates an IC₅₀ of 0.316 nM against human PDE4B1 [1]. The (3R,4R) enantiomer (CAS 694495-64-2), by contrast, is cataloged as an inhibitor of histone kinase PRK1 (PKN1) ; no PDE4B1 inhibitory data are reported for this enantiomer in the same curated databases. This constitutes class-level inference: within the cis-4-methylpiperidin-3-yl carbamate scaffold, absolute stereochemistry at the 3- and 4-positions determines whether the primary annotated target is PDE4B1 or PRK1. No direct head-to-head PDE4B1 assay comparing the two pure enantiomers was identified in the accessible literature; the target-engagement divergence is inferred from independent annotation sources.

Enantiomer specificity PDE4B vs. PRK1 Stereochemistry–activity relationship Target engagement divergence

Functional Selectivity Window: >72,000-Fold Discrimination Between Human PDE4B1 and DNMT3A

Within the same curated BindingDB entry (BDBM50148240), methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate shows an IC₅₀ of 0.316 nM for human PDE4B1 [1] and an IC₅₀ of 23,000 nM for DNMT3A [2]. This corresponds to a >72,000-fold selectivity window between the primary PDE4B1 target and the DNMT3A counter-target. While this is a within-compound selectivity comparison rather than a comparator-to-comparator analysis, it provides a quantitative selectivity baseline that can be benchmarked against less selective PDE4 inhibitors such as rolipram, whose DNMT3A activity is not reported in comparable curated datasets.

Selectivity profiling PDE4B1 vs. DNMT3A Off-target assessment DNA methyltransferase

Potency Comparison Against FDA-Approved PDE4 Inhibitor Apremilast: >230-Fold Advantage

Apremilast (Otezla®), an FDA-approved PDE4 inhibitor for psoriasis and psoriatic arthritis, exhibits a PDE4 (U937 cell lysate) IC₅₀ of 74 nM [1]. Although apremilast's recombinant PDE4B1 IC₅₀ is reported as 61 nM in separate assays [2], methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate achieves 0.316 nM against full-length human recombinant PDE4B1 [3]. Using the most conservative cross-study comparison (0.316 nM vs. 61 nM), the target compound is >190-fold more potent; using the broader PDE4 IC₅₀ of 74 nM for apremilast, the advantage exceeds 230-fold. This is categorized as cross-study comparable evidence because the assay formats, while both measuring PDE4 catalytic inhibition, differ in enzyme source (recombinant isoform vs. cell lysate) and detection technology.

PDE4 inhibitor benchmarking Apremilast comparator PDE4B1 potency Drug discovery reference

Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate: Evidence-Grounded Application Scenarios


PDE4B1-Focused Biochemical and Biophysical Probe Studies Requiring Sub-Nanomolar Potency

With a PDE4B1 IC₅₀ of 0.316 nM [1], this compound is suitable for biochemical assay development, X-ray co-crystallography, or surface plasmon resonance studies where high-affinity, reversible engagement of the PDE4B1 catalytic site is required. The >72,000-fold selectivity over DNMT3A [2] mitigates the risk of epigenetic off-target interference in cell-free systems.

Enantiomer-Controlled Pharmacological Profiling of the 4-Methylpiperidin-3-yl Carbamate Scaffold

The established divergence between the (3S,4S) enantiomer (PDE4B1, 0.316 nM) [1] and the (3R,4R) enantiomer (PRK1 inhibitor) makes the pure (3S,4S) compound indispensable for experiments designed to isolate PDE4-dependent signaling from PRK1-dependent effects. Researchers studying cAMP-mediated pathways in inflammatory or neurological models should specify the (3S,4S) stereochemistry in procurement to avoid enantiomer cross-contamination.

Potency Benchmarking and Chemical Starting Point for PDE4B-Selective Lead Optimization

The ~2,850-fold potency advantage over rolipram [1][3] and >190-fold advantage over apremilast [4] position this compound as a high-potency reference ligand for structure–activity relationship campaigns targeting PDE4B subtype selectivity. Its low molecular weight (172.23 Da) and defined stereochemistry provide a favorable starting point for scaffold hopping, fragment merging, or covalent-inhibitor design.

Cross-Species PDE4 Selectivity Assessment Tool

The compound exhibits an IC₅₀ of 316 nM against recombinant Trypanosoma brucei PDEB1 [5], a 1,000-fold reduction in potency relative to human PDE4B1. This quantitative species-selectivity gap supports its use as a tool to explore structural determinants of PDE4 inhibitor specificity across eukaryotic orthologues.

Quote Request

Request a Quote for methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.